

SB-277011 hydrochloride CAS number and chemical properties

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Compound of Interest

Compound Name: SB-277011 hydrochloride

Cat. No.: B10824336

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An In-depth Technical Guide to SB-277011 Hydrochloride

Introduction: SB-277011, also known as SB-277011-A, is a potent, selective, and orally active antagonist of the dopamine D3 receptor.[1] It is a significant pharmacological tool for investigating the role of the D3 receptor in the central nervous system (CNS).[2] Developed for its high affinity for the D3 receptor and substantial selectivity over the D2 receptor and other monoaminergic receptors, SB-277011 readily penetrates the blood-brain barrier, making it effective in preclinical in vivo studies.[2][3] Its properties have led to extensive research into its potential therapeutic applications for conditions such as substance use disorders and schizophrenia.[1][3][4]

Chemical and Physical Properties

SB-277011 hydrochloride is the salt form commonly used in research settings. Its key chemical identifiers and properties are summarized below.



Property	Value
CAS Number	1226917-67-4[1]
Alternate CAS	215804-67-4 (hydrochloride); 215803-78-4 (free base)[1][5]
Molecular Formula	C ₂₈ H ₃₂ Cl ₂ N ₄ O (dihydrochloride)[1]
Molecular Weight	511.49 g/mol (dihydrochloride)[1]
IUPAC Name	N-((1r,4r)-4-(2-(6-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)quinoline-4-carboxamide dihydrochloride[1]
Synonyms	SB-277011A, SB-277011A hydrochloride, SB-277011A dihydrochloride[1]
Appearance	Solid, white
Purity	>98% (HPLC)
Solubility	Soluble in DMSO to 100 mM, water to 10 mM, and ethanol to 10 mM
Storage	Store at 2-8°C for short term, -20°C for long term[1]

Mechanism of Action and Pharmacology

SB-277011 functions as a competitive antagonist at the dopamine D3 receptor.[1] The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs), which are primarily coupled to the Gi/Go signaling pathway.[6][7] Activation of D3 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[6][8] By binding to the D3 receptor, SB-277011 blocks dopamine from binding and initiating this signaling cascade.

SB-277011 exhibits high affinity for the human and rat D3 receptors with significant selectivity over D2 receptors and a wide range of other receptor types.[3][9][10]



Receptor Target	Binding Affinity (pKi)	Species	Notes
Dopamine D3	7.95 - 8.0[1][3]	Human, Rat	High affinity
Dopamine D2	6.0[1][11]	Human, Rat	~100-fold lower affinity than for D3[3]
5-HT1B	<5.2[11]	Human	Low affinity
5-HT ₁ D	5.0 - 5.9[1][11]	Human	Low affinity

The Ki values for rodent and human D3 receptors are reported to be 10.7 nM and 11.2 nM, respectively.[11][12]

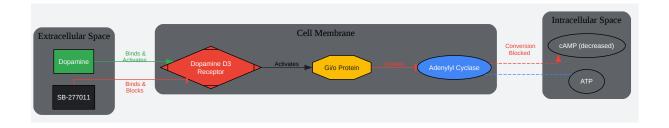
Preclinical studies in rats have demonstrated that SB-277011 has an excellent pharmacokinetic profile, including good oral bioavailability and high penetration into the central nervous system. [2][11]

Parameter	Value (Rat)
Oral Bioavailability	43%[11]
Plasma Half-life (t½)	2.0 hours[11]
Plasma Clearance	19-20 mL/min/kg[11][13]
Brain:Blood Ratio	3.6:1[9][11]

Dopamine D3 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor and the inhibitory action of SB-277011.





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Caption: Antagonistic action of SB-277011 on the D3 receptor signaling cascade.

Experimental Protocols

The pharmacological profile of SB-277011 has been characterized through various in vitro and in vivo experimental procedures.

Objective: To determine the binding affinity (Ki) of SB-277011 for dopamine D3 and D2 receptors.

Methodology:

- Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected to express either human dopamine D3 (hD3) or D2 (hD2) receptors.
 [3]
- Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl) is used.
- Incubation: Membranes are incubated with a specific radioligand (e.g., [125])iodosulpride or [3H]spiperone) and varying concentrations of SB-277011. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., haloperidol).
- Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.



- Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
- Data Analysis: The IC₅₀ (concentration of SB-277011 that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Objective: To assess the functional antagonist activity of SB-277011 at D3 receptors.

Methodology:

- Cell Culture: CHO cells expressing the human D3 receptor are cultured on Cytosensor Microphysiometer capsules.[3]
- Assay Principle: The microphysiometer measures real-time changes in the rate of acidification of the extracellular medium, which is an indirect measure of overall cellular metabolic activity triggered by receptor activation.
- Procedure: The cells are exposed to a known D3 receptor agonist (e.g., quinpirole) to induce an increase in the acidification rate.[3]
- Antagonism: To test for antagonism, cells are pre-incubated with various concentrations of SB-277011 before the addition of the agonist.
- Data Analysis: The ability of SB-277011 to inhibit the agonist-induced response is quantified, and a pKb value (the negative logarithm of the antagonist's dissociation constant) is calculated to represent its potency. An 80-fold selectivity over hD2 receptors was demonstrated using this method.[3]

Objective: To measure the effect of SB-277011 on dopamine efflux in specific brain regions of awake, freely moving rats.

Methodology:

 Surgical Implantation: A guide cannula is stereotaxically implanted above the brain region of interest, such as the nucleus accumbens or striatum.[3]

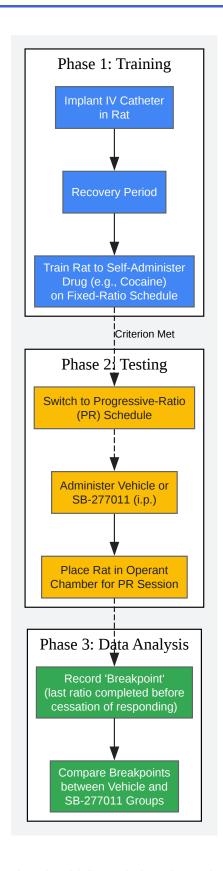


- Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
- Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 μL/min).
- Sample Collection: The perfusate (dialysate), containing neurotransmitters that have diffused across the probe's semipermeable membrane, is collected at regular intervals (e.g., every 20 minutes).
- Drug Administration: After establishing a stable baseline of dopamine levels, SB-277011 is administered (e.g., orally, p.o.). In some studies, its ability to reverse the effects of a D3 agonist like quinelorane is tested.[3]
- Analysis: The concentration of dopamine in the dialysate samples is quantified using highperformance liquid chromatography with electrochemical detection (HPLC-EC).
- Results: Studies show that SB-277011 can reverse the quinelorane-induced reduction of dopamine efflux in the nucleus accumbens, a region with high D3 receptor expression.[3]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing a compound's reinforcing properties using a progressive-ratio self-administration paradigm, a behavioral assay where SB-277011 has been extensively studied.[14]





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Caption: Workflow for a progressive-ratio cocaine self-administration experiment.



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References

- 1. medkoo.com [medkoo.com]
- 2. Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB-277011 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. scbt.com [scbt.com]
- 6. Dopamine receptor D3 Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Signaling mechanisms of the D3 dopamine receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. SB-277011 hydrochloride | D3R antagonist | TargetMol [targetmol.com]
- 13. Pharmacokinetics of the novel, high-affinity and selective dopamine D3 receptor antagonist SB-277011 in rat, dog and monkey: in vitro/in vivo correlation and the role of aldehyde oxidase PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost—variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
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